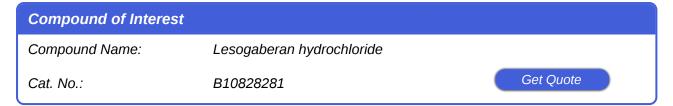


# Lesogaberan hydrochloride for non-alcoholic steatohepatitis

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An In-depth Technical Guide on Lesogaberan Hydrochloride for Non-alcoholic Steatohepatitis

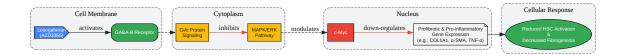
#### Introduction

Non-alcoholic steatohepatitis (NASH) is a severe manifestation of non-alcoholic fatty liver disease (NAFLD), characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. With no currently approved pharmacological treatments, there is a significant unmet medical need for effective therapies. Computational drug repositioning has identified Lesogaberan (AZD3355), a selective y-aminobutyric acid (GABA) type B receptor agonist previously investigated for gastroesophageal reflux disease, as a promising candidate for NASH treatment.[1][2][3] Preclinical studies have demonstrated its hepatoprotective, anti-inflammatory, and antifibrotic properties.[1][2] This technical guide provides a comprehensive overview of the preclinical data and methodologies related to the evaluation of Lesogaberan for NASH.

### **Mechanism of Action**

Lesogaberan is a potent agonist of the GABA-B receptor, a G-protein coupled receptor.[4] The therapeutic rationale for its use in NASH is based on its ability to modulate key pathological pathways in activated hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.[5] Transcriptomic analysis of human HSCs treated with Lesogaberan revealed an impact on key regulatory nodes, including Myc, as well as MAP and ERK kinases.[2][3] The proposed signaling pathway suggests that Lesogaberan's activation of the GABA-B receptor on HSCs leads to the inhibition of downstream pro-fibrotic and pro-inflammatory signaling cascades.





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Proposed signaling pathway of Lesogaberan in hepatic stellate cells.

### **Preclinical Data**

The efficacy of Lesogaberan in NASH has been evaluated in several preclinical models, including immortalized human hepatic stellate cells (LX-2), primary human HSCs, human precision-cut liver slices (PCLS), and a murine model of NASH.[2]

# **In Vitro Efficacy**

Table 1: Effect of Lesogaberan on Gene Expression in Human Hepatic Stellate Cells



Cell Type	Treatment	Duration	Target Gene	Result
LX-2 Cells	Lesogaberan (30 nM)	72h	α-SMA	Significant down- regulation[2]
LX-2 Cells	Lesogaberan (100 nM)	72h	α-SMA	Significant down-regulation[2]
LX-2 Cells	Lesogaberan (30 nM)	72h	COL1A1	Significant down-regulation[2]
LX-2 Cells	Lesogaberan (100 nM)	72h	COL1A1	Significant down-regulation[2]
Primary Human HSCs	Lesogaberan (30 nM)	72h	α-SMA	Significant down-regulation[2]
Primary Human HSCs	Lesogaberan (30 nM)	72h	COL1A1	Significant down-regulation[2]
Primary Human HSCs	Lesogaberan (30 nM)	72h	TIMP1	Significant down- regulation[2]

| Primary Human HSCs | Lesogaberan (30 nM) | 72h | TGFβ1 | Significant down-regulation[2] |

Table 2: Effect of Lesogaberan in Human Precision-Cut Liver Slices (PCLS)

Treatment	Target Gene / Protein	Result
Lesogaberan	Collagen1α1 mRNA	Down-regulated[2][3]
Lesogaberan	α-SMA mRNA	Down-regulated[2][3]
Lesogaberan	TNF-α mRNA	Down-regulated[2][3]

| Lesogaberan | Secreted Collagen1α1 | Down-regulated[2][3] |

# **In Vivo Efficacy**



A well-validated murine model that faithfully replicates the histological and transcriptomic features of human NASH was utilized to assess the in vivo efficacy of Lesogaberan.[2]

Table 3: In Vivo Effects of Lesogaberan in a Murine NASH Model

Parameter	Vehicle Control	Lesogaberan (10 mg/kg)	Lesogaberan (30 mg/kg)	Obeticholic Acid (30 mg/kg)
Hepatic Collagen Deposition (% area)				
Male	~1.5%	Significant reduction	Significant reduction	Significant reduction
Female	~1.25%	Significant reduction	Significant reduction	Significant reduction
Hepatocellular Carcinoma (HCC) Development				
Tumor Incidence (Male)	100%	Reduced	Reduced	Reduced
Tumor Incidence (Female)	50%	Reduced	Reduced	Reduced
Total Tumors per Mouse (Male)	~4.5	Dose-dependent reduction	Dose-dependent reduction	Reduction observed
Total Tumors per Mouse (Female)	~1.0	Dose-dependent reduction	Dose-dependent reduction	Reduction observed

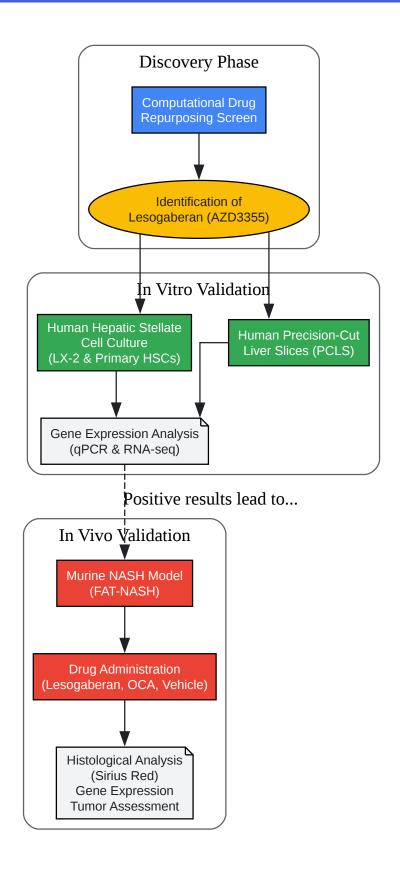
Note: Specific quantitative values for reduction were presented graphically in the source publication. The table reflects the reported significant and dose-dependent reductions.[2]



# **Experimental Protocols**

The preclinical evaluation of Lesogaberan for NASH involved a multi-stage approach, from computational screening to in vivo validation.





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Preclinical experimental workflow for Lesogaberan in NASH.



## **Human Hepatic Stellate Cell Culture**

- Cell Lines: The immortalized human hepatic stellate cell line LX-2 and primary human HSCs were used.[2]
- Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).[2]
- Treatment: LX-2 cells were treated with either DMSO (vehicle), Lesogaberan (30 nM or 100 nM), or Sorafenib (7500 nM) as a positive control for 48 and 72 hours. Primary human HSCs were treated with DMSO or Lesogaberan (30 nM) for 72 hours.[2]
- Analysis: Following treatment, RNA was isolated for gene expression analysis via qPCR and RNA-sequencing to assess changes in fibrogenic and inflammatory markers.[2]

## **Human Precision-Cut Liver Slices (PCLS)**

- Source: PCLS were prepared from human liver tissue obtained from donors.
- Treatment: Liver slices were treated with Lesogaberan to evaluate its effects on a multicellular tissue environment.[2]
- Analysis: Changes in the expression of profibrotic and inflammatory genes (Collagen1 $\alpha$ 1,  $\alpha$ -SMA, TNF- $\alpha$ ) and the secretion of collagen were measured.[2][3]

#### In Vivo Murine NASH Model

- Model: The "FAT-NASH" (Fibrosis And Tumors, NASH) model was used. C57BL/6J mice
  were fed a Western diet (high in fat, sucrose, and cholesterol) and administered weekly lowdose carbon tetrachloride (CCl4) injections for 24 weeks to induce NASH with fibrosis and
  HCC development.[2]
- Drug Administration: From week 13 to week 24, mice received twice-daily oral gavage of either vehicle, Lesogaberan (10 mg/kg or 30 mg/kg), or obeticholic acid (OCA, 30 mg/kg) as a positive control, five days a week.[2]
- Endpoints: At 24 weeks, livers were harvested for analysis.



- Histology: Fibrosis was quantified by morphometric analysis of Sirius Red-stained liver sections.[2]
- Gene Expression: Hepatic expression of profibrogenic genes was analyzed.
- Tumor Assessment: The incidence and number of liver tumors were recorded.

# **Discussion and Future Perspectives**

The preclinical data strongly suggest that **Lesogaberan hydrochloride** warrants further investigation as a therapeutic agent for NASH. Its demonstrated anti-inflammatory and antifibrotic effects in various relevant models, including human-derived cells and tissues, are promising.[1][2] The in vivo efficacy, which was comparable to the advanced clinical candidate obeticholic acid, further strengthens its potential.[2]

It is noteworthy that some studies have suggested that general GABA administration may exacerbate liver injury in certain experimental models of NASH. This highlights the importance of targeting specific GABA receptors, in this case, the GABA-B receptor with a selective agonist like Lesogaberan, to achieve therapeutic benefits. The distinct pharmacological profile of Lesogaberan likely accounts for its beneficial effects compared to non-specific GABA administration.

Future research should focus on elucidating the detailed molecular interactions downstream of GABA-B receptor activation in HSCs to fully understand its mechanism of action. Ultimately, the promising preclinical findings need to be validated in well-designed clinical trials to establish the safety and efficacy of Lesogaberan in patients with NASH.[2] No clinical trials for Lesogaberan in NASH are currently registered, representing a critical next step in its development for this indication.

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